molecular formula C20H14ClN3O3 B1235192 4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate

4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Cat. No. B1235192
M. Wt: 379.8 g/mol
InChI Key: HYLQDUPFGMBLGV-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzoic acid [4-[[[oxo(2-pyridinyl)methyl]hydrazinylidene]methyl]phenyl] ester is a carbonyl compound.

Scientific Research Applications

Structural and Reactivity Properties

  • Modeling Studies : Research on hydrazine derivatives, related to 4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate, focused on their vibration, interaction, and stability properties. These compounds demonstrated increasing stability and decreasing reactivity. Molecular dynamics simulations confirmed stable interactions with proteins, indicating potential for biomedical applications (Mary et al., 2021).

Fluorescence and Detection Applications

  • Cysteine Detection : A derivative of the hydrazono compound showed significant potential in fluorescence turn-on detection for cysteine over other amino acids. This indicates a possible application in biochemical assays and diagnostics (Liu et al., 2015).

Chemical Sensing

  • Colorimetric Chemosensor : A related compound was synthesized as a colorimetric chemosensor for metal cations like Co2+, Zn2+, and Cu2+. This indicates a use in environmental monitoring or analytical chemistry for detecting metal ions (Aysha et al., 2021).

Antimicrobial Activity

  • Antimicrobial Studies : Various derivatives of the hydrazono compound were synthesized and evaluated for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents or preservatives (Sarvaiya et al., 2019).

Oxidation Chemistry

  • Catalysis and Oxidation Processes : Studies on mononuclear iron complexes derived from tridentate ligands, related to the hydrazono compound, were conducted. These complexes were used as catalysts for C–H bond oxidation, indicating potential in chemical synthesis and industrial applications (Choudhary et al., 2017).

Fluorescence Sensing in Living Cells

  • Biological Imaging : Hydrazones similar to the subject compound showed fluorescence "turn on" response towards specific metal ions, demonstrating their potential use in biological imaging and diagnostics (Rahman et al., 2017).

properties

Product Name

4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H14ClN3O3/c21-17-6-2-1-5-16(17)20(26)27-15-10-8-14(9-11-15)13-23-24-19(25)18-7-3-4-12-22-18/h1-13H,(H,24,25)/b23-13+

InChI Key

HYLQDUPFGMBLGV-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3)Cl

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate
Reactant of Route 2
4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate

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